4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
The compound “4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide” is a type of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines involves the use of 5(4)-aminopyrazoles . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Scientific Research Applications
Heterocyclic Synthesis and Anticancer Activity
Research on similar compounds has demonstrated their utility in the synthesis of heterocyclic compounds which are critical in the development of pharmaceuticals. For instance, compounds derived from thiophene and pyrazole frameworks have been synthesized and investigated for their potential anticancer properties. This suggests that "4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide" could also be explored for its anticancer activity, given its structural similarity to these compounds (Mohareb et al., 2004).
Inhibitors for Cancer Treatment
Related research has highlighted the development of novel fluoro-substituted compounds with significant anti-lung cancer activity. The presence of fluorine atoms in these molecules contributes to their bioactivity, suggesting that the fluoro-phenyl moiety in "4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide" might enhance its potential as an inhibitor in cancer treatment (Hammam et al., 2005).
Aurora Kinase Inhibitor for Treating Cancer
Compounds with a pyrazole core have been identified as potent aurora kinase inhibitors, suggesting potential applications in cancer therapy. The detailed molecular structure and the inclusion of specific functional groups contribute to their mechanism of action, indicating a possible research direction for "4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide" in the realm of kinase inhibition (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial and Antibacterial Activity
Several studies on pyrazole derivatives have demonstrated their antimicrobial and antibacterial properties. This opens up avenues for "4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide" to be explored as a potential antimicrobial agent, especially considering its structural complexity which could interact uniquely with bacterial enzymes or receptors (Gad-Elkareem et al., 2011).
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c1-11-16-17(20)15(19(26)23-9-14-3-2-8-27-14)10-22-18(16)25(24-11)13-6-4-12(21)5-7-13/h2-8,10H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDUGFGQJOOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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